1,3-Naphthalenediol

Descripción general

Descripción

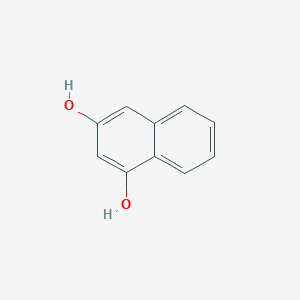

NSC-115890, también conocido como 1,3-dihidroxinaftaleno, es un compuesto químico con la fórmula molecular C10H8O2. Es un derivado del naftaleno, caracterizado por la presencia de dos grupos hidroxilo en las posiciones 1 y 3 del anillo de naftaleno.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 1,3-dihidroxinaftaleno típicamente implica la hidroxilación del naftaleno. Un método común es la hidroxilación catalítica utilizando peróxido de hidrógeno en presencia de un catalizador como el pentóxido de vanadio. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación selectiva del derivado 1,3-dihidroxi .

Métodos de Producción Industrial

En un entorno industrial, la producción de 1,3-dihidroxinaftaleno se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de los parámetros de reacción y mejora el rendimiento y la pureza del producto. También se explora el uso de agentes oxidantes y catalizadores respetuosos con el medio ambiente para que el proceso sea más sostenible .

Análisis De Reacciones Químicas

Oxidation Reactions

1,3-Naphthalenediol undergoes oxidation under alkaline conditions to form 2-hydroxy-1,4-naphthoquinone . This reaction highlights its susceptibility to oxidative transformations, which are critical in both synthetic and biological contexts.

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Alkaline solution (pH > 9) | 2-Hydroxy-1,4-naphthoquinone | Oxidation occurs via electron transfer; yields depend on oxidant strength and solvent . |

Diazotization and Azo Coupling

This compound reacts with diazo-transfer agents like azidodimethylcarbamoyl chloride (ADMC) to form bis-diazotized derivatives . This contrasts with other diols (e.g., 1,2- or 1,4-naphthalenediols), which typically yield mono-diazotized products .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| ADMC + Et₃N (THF, -20°C) | 3 equiv. ADMC, 1 h reaction | Bis-diazotized compound | 80% |

Subsequent acetylation of mono-diazotized intermediates facilitates isolation, though this compound uniquely forms bis derivatives directly under these conditions .

Reactivity with Ammonia

Heating this compound with ammonia at 140°C produces 3-amino-1-naphthol and 1,3-naphthalenediamine . This substitution reaction demonstrates its utility in synthesizing amino-functionalized aromatic compounds.

\text{C}_{10}\text{H}_8\text{O}_2+\text{NH}_3\xrightarrow{140^\circ \text{C}}\text{C}_{10}\text{H}_9\text{NO}+\text{C}_{10}\text{H}_{10}\text{N}_2}

Antioxidant Activity

This compound exhibits moderate radical scavenging behavior , though it is less active than 1,8-naphthalenediol derivatives. Its rate constant for hydrogen atom transfer (HAT) to peroxyl radicals () is lower compared to ortho-diols like catechol .

| Compound | (M⁻¹s⁻¹) | Stoichiometric Factor (n) |

|---|---|---|

| This compound | (estimated) | Not reported |

| 1,8-Naphthalenediol | 1.1 |

Mutagenicity of Oxidation Byproducts

Ozonation and chlorination of this compound in aqueous solutions generate mutagenic products. These compounds show activity in Salmonella typhimurium assays, particularly in strains sensitive to oxidative damage (e.g., TA102) .

| Treatment | Observed Mutagenicity | Strains Affected |

|---|---|---|

| Ozonation + Chlorination | Dose-dependent mutagenic response | TA98, TA100, TA102 |

Electrochemical Behavior

In N,N-dimethylformamide (DMF), this compound participates in proton-coupled electron transfer (PCET) with electrogenerated superoxide (). Its redox potential and reactivity differ from 1,2- and 1,4-isomers due to hydroxyl group positioning .

Coordination Chemistry

This compound forms stable complexes with metal ions (e.g., Fe³⁺, Al³⁺) in the presence of mordants. These complexes are used in dyeing applications, where the compound acts as a chelating agent .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into polycyclic aromatic hydrocarbons (PAHs) and carbon oxides. The decomposition pathway is influenced by oxygen availability .

Key Takeaways:

-

This compound’s reactivity is governed by its hydroxyl group positions, enabling diverse transformations.

-

Its bis-diazotization behavior and mutagenic oxidation byproducts are notable for industrial and toxicological studies.

-

Comparative studies with 1,2- and 1,4-isomers reveal distinct antioxidant and electrochemical profiles .

For synthetic applications, its stability in air and sensitivity to light necessitate inert handling conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1. Chemical Intermediates

1,3-Naphthalenediol serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of dyes, pigments, and other chemical derivatives due to its hydroxyl groups that facilitate further chemical reactions. For instance, it can undergo reactions such as etherification or esterification to yield more complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Etherification | Alkyl naphthalenes | |

| Esterification | Naphthalene esters | |

| Oxidation | Naphthoquinones |

Pharmaceutical Applications

2.1. Antioxidant Properties

Research has shown that this compound exhibits potent antioxidant properties, making it a candidate for pharmaceutical formulations aimed at reducing oxidative stress. Its ability to scavenge free radicals has been documented in several studies, indicating potential therapeutic uses in conditions associated with oxidative damage.

2.2. Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for cancer treatment.

Case Study: Anticancer Effects

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of this compound against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways .

Environmental Science

3.1. Biodegradation Studies

In environmental chemistry, this compound has been studied for its biodegradability and potential use in bioremediation processes. Its structure allows certain microorganisms to utilize it as a carbon source, thus aiding in the degradation of more complex pollutants.

Table 2: Microorganisms Capable of Biodegrading this compound

Mecanismo De Acción

El mecanismo de acción del 1,3-dihidroxinaftaleno implica su interacción con objetivos moleculares como enzimas y receptores. Puede actuar como un inhibidor de ciertas enzimas, afectando así las vías bioquímicas. Por ejemplo, se ha demostrado que inhibe la actividad de la deshidrogenasa NRH [quinona] 2, que desempeña un papel en las reacciones redox celulares .

Comparación Con Compuestos Similares

Compuestos Similares

- 1,2-dihidroxinaftaleno

- 1,4-dihidroxinaftaleno

- 2,3-dihidroxinaftaleno

Unicidad

El 1,3-dihidroxinaftaleno es único debido a su patrón de hidroxilación específico, que le confiere propiedades químicas y biológicas distintas. En comparación con sus isómeros, exhibe diferente reactividad e interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para aplicaciones específicas .

Actividad Biológica

1,3-Naphthalenediol, also known as 1,3-dihydroxynaphthalene, is a polyphenolic compound with significant biological activity. This article explores its antioxidant properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and is characterized by two hydroxyl groups located at the 1 and 3 positions of the naphthalene ring. This structure contributes to its reactivity and biological properties, particularly its ability to act as a hydrogen atom donor.

Antioxidant Activity

Hydrogen Atom Transfer Mechanism

Research indicates that this compound exhibits potent hydrogen atom transfer (HAT) capabilities. It has been shown to effectively scavenge free radicals, which is crucial for its antioxidant activity. The rate constants for HAT reactions involving this compound are comparable to those of well-known antioxidants like vitamin E .

Comparative Antioxidant Studies

In comparative studies, this compound demonstrated superior antioxidant activity compared to catechols and other monophenolic antioxidants. For instance, it was found to have a higher rate constant for peroxyl radical trapping than catechol derivatives . The antioxidant capacity of this compound can be attributed to its ability to donate hydrogen atoms efficiently, thus neutralizing reactive oxygen species (ROS).

Therapeutic Applications

Potential Health Benefits

The biological activities of this compound extend beyond antioxidant properties. It has been investigated for potential applications in:

- Anti-inflammatory effects: Studies suggest that naphthalenediols may inhibit inflammatory pathways.

- Antimicrobial activity: Some research indicates that naphthalenediols possess antimicrobial properties against various pathogens.

- Cancer research: There is emerging evidence that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

Case Studies and Experimental Data

A summary of key findings from various studies on the biological activity of this compound is presented in the following table:

Analytical Techniques

Recent studies have employed advanced analytical techniques to assess the biological activity of naphthalenediols. For instance, sweeping-micellar electrokinetic chromatography (MEKC) has been utilized for rapid screening of various naphthalenediols in cosmetic products . This method allows for efficient separation and quantification of these compounds.

Propiedades

IUPAC Name |

naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOMNEFVDUTJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059631 | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear solid; [Hawley] Tan powder; [MSDSonline] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-86-5 | |

| Record name | 1,3-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Naphthalenediol?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What are the key spectroscopic properties of this compound?

A2: While the provided abstracts don't offer detailed spectroscopic data, we can infer key information:* UV-Vis Spectroscopy: this compound derivatives like Nile Red analogues exhibit solvatochromism, meaning their absorption and emission spectra shift based on solvent polarity. [] This suggests the electronic structure of this compound is sensitive to its environment.* Fluorescence Spectroscopy: Research on the excited state acidity of this compound has utilized picosecond emission spectroscopy to study its monoanionic forms. []

Q3: How does this compound interact with metal ions?

A3: this compound can act as a chelating agent, forming complexes with divalent metal ions. This has been demonstrated with 2,4-dinitroso-1,3-naphthalenediol, a derivative of this compound. Thermal and spectral studies have been conducted on these metal chelates. []

Q4: Can this compound be used to synthesize other compounds?

A4: Yes, this compound serves as a versatile starting material for synthesizing various compounds:* Nile Red Analogues: These fluorescent dyes, synthesized from this compound, are valuable for microscopy techniques, particularly in studying lipid structures. []* Cyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) conjugates: These conjugates, synthesized using this compound as a precursor, exhibit enantioselective DNA alkylating activity, potentially valuable for developing new therapeutics. [] * 2-Hydroxy-3-phenyl-1,4-naphthoquinone: A novel copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, using atmospheric oxygen, leads to the formation of this 1,4-naphthoquinone. []

Q5: How does the structure of this compound influence its reactivity?

A5: The two hydroxyl groups in this compound play a crucial role in its reactivity:* Metal Chelation: The hydroxyl groups act as electron donors, facilitating chelation with metal ions. []* Oxidation: The presence of electron-rich hydroxyl groups makes this compound susceptible to oxidation, leading to the formation of quinones. []* Hydrogen Bonding: These groups participate in hydrogen bonding, impacting the compound's solubility and interactions with biological targets.

Q6: What are the potential applications of this compound in analytical chemistry?

A6: this compound and its derivatives show promise in analytical chemistry:* Detection of Sugars: this compound reacts with glucuronic acid, mannuronic acid, and galacturonic acid, suggesting its potential use in detecting and quantifying these sugars. [, ]* Cosmetic Analysis: RP-HPLC methods have been developed to simultaneously determine seven naphthalenediols, including this compound, in various cosmetic products. []

Q7: Are there any known biological activities of this compound?

A7: While this compound itself hasn't been extensively studied for its biological activity, its derivatives demonstrate intriguing properties:* DNA Alkylation: CBI conjugates, synthesized from this compound, exhibit enantioselective DNA alkylating activity, hinting at potential anti-cancer properties. []

Q8: What is the significance of the reported enantioselective DNA alkylation by CBI conjugates?

A8: The study highlighted that the 12S enantiomer of a pyrrole-imidazole CBI conjugate exhibited significantly higher DNA alkylating activity than its 12R counterpart. [] This enantioselectivity suggests that these conjugates interact with DNA in a specific orientation, potentially leading to more targeted and effective therapies with fewer off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.